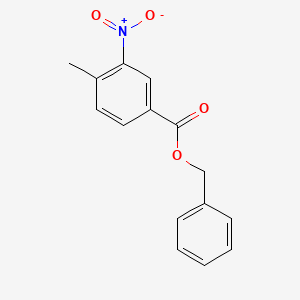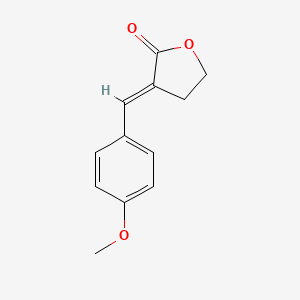![molecular formula C18H27ClN4O B5634153 9-(3-chloropyridin-2-yl)-2-[2-(dimethylamino)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634153.png)
9-(3-chloropyridin-2-yl)-2-[2-(dimethylamino)ethyl]-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
9-(3-Chloropyridin-2-yl)-2-[2-(dimethylamino)ethyl]-2,9-diazaspiro[5.5]undecan-3-one belongs to the class of diazaspiro[5.5]undecane derivatives, which are known for their varied applications in pharmaceutical and synthetic chemistry.
Synthesis Analysis
- The synthesis of 3,9-diazaspiro[5.5]undecane derivatives involves intramolecular spirocyclization of substituted pyridines. This process includes activation of the pyridine ring with ethyl chloroformate and intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).
- An alternative approach utilizes a one-pot, multi-component reaction catalyzed by Et3N for the synthesis of functionalized diazaspiro derivatives (Li et al., 2014).
Molecular Structure Analysis
- The crystal structure of diazaspiro[5.5]undecane derivatives has been studied, revealing that these compounds often prefer a chair conformation rather than a twisted conformation. This is deduced from single-crystal X-ray studies (Islam et al., 2017).
Chemical Reactions and Properties
- Diazaspiro[5.5]undecane derivatives can undergo various chemical reactions, including aminomethylation, leading to the formation of functionally diverse compounds. This showcases their versatility in synthetic chemistry (Khrustaleva et al., 2017).
Physical Properties Analysis
- The physicochemical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and functional groups. The crystal structure plays a key role in determining the physical properties (Zhu, 2011).
Chemical Properties Analysis
- The chemical properties of diazaspiro[5.5]undecane derivatives, such as reactivity, stability, and potential for forming derivatives, are influenced by the presence of functional groups and the overall molecular structure. For instance, the presence of chloropyridinyl and dimethylaminoethyl groups in the molecule can significantly alter its chemical behavior (Aggarwal et al., 2014).
Eigenschaften
IUPAC Name |
9-(3-chloropyridin-2-yl)-2-[2-(dimethylamino)ethyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN4O/c1-21(2)12-13-23-14-18(6-5-16(23)24)7-10-22(11-8-18)17-15(19)4-3-9-20-17/h3-4,9H,5-8,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAOYVIKLSFMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CC2(CCC1=O)CCN(CC2)C3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-Chloropyridin-2-YL)-2-[2-(dimethylamino)ethyl]-2,9-diazaspiro[5.5]undecan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-benzyl-8-(2-methylthieno[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5634079.png)
![7-[(1-propyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5634103.png)
![1-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetone](/img/structure/B5634107.png)

![N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-2-(2-fluorobenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5634116.png)
![1-{5-[4-methoxy-2-(1H-pyrazol-1-yl)phenyl]-2-furoyl}piperidine](/img/structure/B5634121.png)

![(1-{2-[(5,6-dimethylpyrimidin-4-yl)amino]ethyl}piperidin-3-yl)methanol](/img/structure/B5634138.png)

![2-{[(2,6-dimethylphenyl)amino]carbonyl}-4-nitrobenzoic acid](/img/structure/B5634158.png)
![5,5-dimethyl-3-{2-oxo-2-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}-1,3-oxazolidine-2,4-dione](/img/structure/B5634161.png)
![{2-allyl-4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5634165.png)
![4-(1-butyl-1H-imidazol-2-yl)-1-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5634172.png)